Fmoc-Cys(tert-butoxycarnylpropyl)-OH
CAS No.: 102971-73-3
Cat. No.: VC20752966
Molecular Formula: C26H31NO6S
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102971-73-3 |
---|---|
Molecular Formula | C26H31NO6S |
Molecular Weight | 485.6 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid |
Standard InChI | InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 |
Standard InChI Key | YUHBERDYPBZPQD-QFIPXVFZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Overview of Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Fmoc-Cys(tert-butoxycarnylpropyl)-OH, also known by its chemical formula C26H31NO6S, is a derivative of cysteine that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxycarnylpropyl side chain. This compound is significant in peptide synthesis, particularly for the introduction of cysteine residues into peptides while maintaining stability during synthesis processes.
Synthesis and Applications
The synthesis of Fmoc-Cys(tert-butoxycarnylpropyl)-OH typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient incorporation of cysteine into peptide sequences. The Fmoc group serves as a removable protecting group that facilitates the selective deprotection of the amino acid during synthesis.
Applications include:
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Peptide Synthesis: Used in the production of peptides containing cysteine residues, which are crucial for forming disulfide bonds in protein structures.
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Chemical Biology: Acts as a building block for synthesizing complex peptides and proteins, enhancing the stability and solubility of the resulting compounds.
Research Findings
Recent studies have explored the utility of Fmoc-Cys(tert-butoxycarnylpropyl)-OH in various applications:
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Enhanced Stability: The tert-butoxycarnylpropyl side chain provides improved stability against oxidation compared to other protecting groups, making it ideal for sensitive peptide sequences .
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Efficiency in Synthesis: The use of this compound has been linked to higher yields and purity in peptide synthesis processes, reducing side reactions commonly encountered with other cysteine derivatives .
Safety and Handling
When handling Fmoc-Cys(tert-butoxycarnylpropyl)-OH, it is essential to follow standard laboratory safety protocols:
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Hazard Statements: May cause skin irritation and serious eye irritation (H315, H319).
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).
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